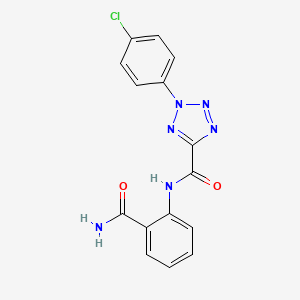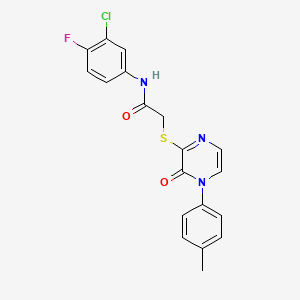![molecular formula C20H25N5 B2694062 2-Ethyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 902027-99-0](/img/structure/B2694062.png)
2-Ethyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine . Pyrimidines are an essential base component of the genetic material of deoxyribonucleic acid (DNA) and demonstrated various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, new carboxylic acid amides containing an N-methylpiperazine fragment have been synthesized by reactions of 1-methylpiperazine .Scientific Research Applications
Synthesis and Structural Modification
Synthetic Routes and Chemical Properties
Pyrazolo[1,5-a]pyrimidines have been synthesized through various methods, exploring their chemical properties and potential applications. For instance, the synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines demonstrate the versatility of these compounds in generating diverse derivatives for further application in scientific research (Atta, 2011). Additionally, the structural characterization of analgesic isothiazolopyridines, including derivatives with a 4-methylpiperazin-1-yl moiety, offers insights into their potential for pain management research, emphasizing the importance of molecular architecture in determining biological activity (Karczmarzyk & Malinka, 2008).
Pharmacological Research Applications
Anti-Inflammatory and Anticancer Agents
Research on pyrazolo[1,5-a]pyrimidine derivatives has revealed promising anti-inflammatory and anticancer properties. For example, certain derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the potential of these compounds in developing new therapeutic agents (Rahmouni et al., 2016).
Material Science and Fluorophore Development
Functional Fluorophores
The development of functional fluorophores based on pyrazolo[1,5-a]pyrimidines underscores the adaptability of these compounds in material science. The regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines serves as key intermediates for creating novel fluorophores, demonstrating the compound's utility in developing fluorescent probes for biological and environmental applications (Castillo, Tigreros, & Portilla, 2018).
Safety and Hazards
properties
IUPAC Name |
2-ethyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-4-17-19(16-8-6-5-7-9-16)20-21-15(2)14-18(25(20)22-17)24-12-10-23(3)11-13-24/h5-9,14H,4,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPXPKUTVVVPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2693983.png)
![(E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2693984.png)

![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2693989.png)
![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2693990.png)

![7-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2693992.png)

![Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate](/img/structure/B2693996.png)
![3-(2-methoxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2693999.png)

